Methyl butyrate

説明

Overview of Contemporary Academic Research Trajectories for Methyl Butyrate (B1204436)

Modern scientific investigations into methyl butyrate are diverse, exploring novel synthesis methods, its role in biological systems, and its potential as a biofuel surrogate.

A significant area of current research focuses on the development of more efficient and environmentally friendly methods for synthesizing this compound. Traditional synthesis often relies on the Fischer-Speier esterification, which uses a carboxylic acid and an alcohol with a strong acid catalyst. mdpi.combritannica.com However, contemporary research emphasizes the use of biocatalysts and heterogeneous catalysts to overcome the limitations of conventional methods.

Enzymatic Synthesis: Lipases, a type of enzyme, are being extensively studied as biocatalysts for the synthesis of flavor esters like this compound. nih.govresearchgate.net For instance, research has demonstrated the successful synthesis of this compound using lipase (B570770) from Aspergillus fumigatus. nih.gov This method involves the transesterification of vinyl butyrate with methanol (B129727) in an organic solvent. nih.gov Studies have optimized various reaction parameters, such as molar ratio of reactants, incubation time, and temperature, to achieve high yields of the ester. nih.govresearchgate.net One study achieved a maximum yield of 86% with purified lipase. nih.gov

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), is another active area of research. researchgate.nettandfonline.com These catalysts offer advantages over homogeneous catalysts, such as easier separation from the reaction mixture and potential for reuse. researchgate.net Research has investigated the kinetics of this compound synthesis using such catalysts, examining the effects of temperature, catalyst loading, and the ratio of alcohol to acid. researchgate.net Microwave irradiation has also been explored in conjunction with heterogeneous catalysts to accelerate the reaction and improve yields, achieving over 90% equilibrium conversion in a significantly shorter time compared to conventional heating. researchgate.net

Biofuel Combustion Studies: this compound has been investigated as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel. wikipedia.orgatamanchemicals.com Its relatively simple structure makes it a useful model compound for combustion studies. However, research has indicated that due to its short-chain length, this compound does not fully replicate the negative temperature coefficient (NTC) behavior and early carbon dioxide formation characteristics of actual biodiesel fuels, limiting its suitability as a perfect surrogate. wikipedia.orgatamanchemicals.com

Biotechnological and Biomedical Research: Preliminary in vitro studies have explored the effects of this compound's aroma on human breast cancer cells. researchgate.netnih.gov One study reported that the aroma of this compound induced cytotoxicity in the MDA-MB-231 cell line. researchgate.netnih.gov This area of research is still in its early stages and requires further investigation to understand the potential mechanisms and applications. researchgate.netnih.gov

Historical Context of this compound Investigations in Chemical Sciences

The study of esters, including this compound, is deeply rooted in the history of organic chemistry. The term "ester" itself was coined in the first half of the 19th century by the German chemist Leopold Gmelin. britannica.com

The foundational method for synthesizing esters, known as esterification, was significantly advanced by Emil Fischer and Arthur Speier in 1895. mdpi.com Their work demonstrated the catalytic role of mineral acids in the reaction between a carboxylic acid and an alcohol, a process now famously known as the Fischer-Speier esterification. mdpi.com This reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol, ultimately leading to the formation of an ester and water. mdpi.com This method laid the groundwork for the synthesis of a vast array of esters, including this compound, from butyric acid and methanol in the presence of an acid catalyst like sulfuric acid. atamanchemicals.comchemicalbook.com

Early research into esters was also driven by the desire to understand the chemical basis of natural flavors and fragrances. Many simple esters, like this compound, were identified as the compounds responsible for the pleasant odors of fruits and flowers. britannica.com For example, ethyl butyrate was identified in pineapples, and isopentyl acetate (B1210297) in bananas. britannica.com This understanding spurred the industrial synthesis of these esters for use as flavoring agents and in perfumes. wikipedia.orgatamanchemicals.com

The study of the physical and chemical properties of esters has also been a long-standing area of investigation. This includes determining key parameters such as boiling point, melting point, density, and solubility, which are crucial for their purification and application.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | scbt.com |

| Molecular Weight | 102.13 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 102-103 °C | sigmaaldrich.com |

| Melting Point | -95 °C | wikipedia.org |

| Density | 0.898 g/mL at 25 °C | sigmaaldrich.com |

| Solubility in Water | Slightly soluble (1.5 g/100 mL at 22 °C) | wikipedia.org |

| Vapor Pressure | 40 mmHg at 30 °C | sigmaaldrich.com |

Comparison of this compound Synthesis Methods

| Synthesis Method | Catalyst | Key Findings/Advantages | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Strong mineral acids (e.g., H₂SO₄) | Well-established, foundational method for ester synthesis. | mdpi.comgoogle.com |

| Enzymatic Synthesis (Transesterification) | Lipase from Aspergillus fumigatus | High yield (up to 86%) under optimized conditions; biocatalytic and specific. | nih.gov |

| Heterogeneous Catalysis | Ion-exchange resin (Amberlyst-15) | Catalyst is easily separable and reusable; microwave irradiation can significantly reduce reaction time. | researchgate.net |

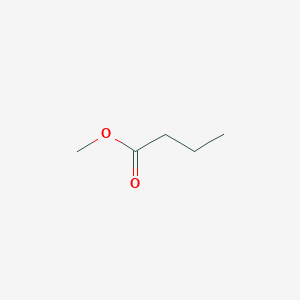

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIQMZJEGPQKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047083 | |

| Record name | Methyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl butyrate appears as a clear colorless liquid. Flash point 57 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an apple-like odor; [HSDB], colourless liquid with an apple-like odour | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °F at 760 mmHg (NTP, 1992), 102.8 °C @ 760 mm Hg, 102.00 to 103.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

57 °F (NTP, 1992), 57 °F (14 °C) (CLOSED CUP) | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 1.5X10+4 mg/l @ 25 °C, 15 mg/mL at 25 °C, miscible with alcohol, ether; soluble 1 ml in 60 ml water | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8984 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8984 @ 20 °C/4 °C, 0.892-0.897 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/228/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1) | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.84 mmHg at 68 °F ; 40 mmHg at 85.3 °F; 60 mmHg at 99.3 °F (NTP, 1992), 32.3 [mmHg], 32.3 mm Hg @ 25 °C | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl n-butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

623-42-7 | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl n-butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGX598508O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-139 °F (NTP, 1992), -85.8 °C, -95 °C | |

| Record name | METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL N-BUTYRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033890 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl Butyrate

Chemical Synthesis Approaches

Methyl butyrate (B1204436), an ester known for its characteristic fruity aroma, is synthesized through various chemical methodologies. These approaches range from traditional esterification reactions to advanced technology-assisted processes designed to enhance reaction rates and yields.

The most established method for producing methyl butyrate is through the Fischer esterification of butyric acid with methanol (B129727). chemicalbook.comchemicalbook.com This is a reversible acid-catalyzed condensation reaction. Typically, a strong mineral acid, such as concentrated sulfuric acid, is employed as the catalyst to protonate the carbonyl group of butyric acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. chemicalbook.comchemicalbook.com

The reaction involves mixing butyric acid and methanol, often with an excess of methanol to shift the equilibrium towards the product side. google.com A catalyst like sulfuric acid is then introduced. google.com The mixture is heated for several hours to achieve a satisfactory conversion. google.com For instance, a common laboratory and industrial preparation involves reacting 1 part of butyric acid with 1.2 parts of methanol in the presence of 0.5 parts of sulfuric acid. google.com The reaction is typically conducted at a temperature range of 65°C to 75°C for a duration of 3 to 8 hours. google.com Following the reaction, the resulting mixture containing this compound and water is purified, usually through distillation, to isolate the final product. google.com

To overcome the separation and corrosion issues associated with homogeneous catalysts like sulfuric acid, heterogeneous solid acid catalysts are widely investigated for this compound synthesis. researchgate.net These catalysts, typically ion-exchange resins, offer significant advantages including ease of separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.netbegellhouse.com Amberlyst-15, a sulfonated polystyrene-divinylbenzene resin, is one of the most extensively studied heterogeneous catalysts for this esterification due to its high catalytic activity. researchgate.netbegellhouse.comresearchgate.net

Table 1: Comparison of Various Catalytic Systems for this compound Synthesis

| Catalyst | Reactants | Temperature | Conversion/Yield | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Butyric Acid, Methanol | 343 K (70°C) | >90% | researchgate.net |

| Porous Carbon | Butyric Acid, Methanol | 360°C | ~90% | researchgate.net |

| T-63 Resin | Butyric Acid, Methanol | 333 K (60°C) | ~38% | tandfonline.com |

| Silica Gel | Butyric Acid, Methanol | 360°C | ~95% | chemicalbook.com |

The efficiency of this compound synthesis using heterogeneous catalysts is highly dependent on several reaction parameters. Studies have systematically optimized these parameters to maximize conversion. Key variables include reaction temperature, the molar ratio of alcohol to acid, catalyst loading, and the use of water adsorbents like molecular sieves. researchgate.netnih.gov

For the Amberlyst-15 catalyzed esterification of butyric acid and methanol, increasing the temperature generally increases the reaction rate and conversion. researchgate.net The molar ratio of reactants is also a critical factor; an excess of methanol is used to drive the reaction forward. researchgate.net However, an excessively high ratio can lead to dilution effects. Catalyst loading must be sufficient to provide enough active sites for the reaction. researchgate.net Since water is a byproduct that can promote the reverse hydrolysis reaction, adding molecular sieves to the reaction mixture can significantly enhance conversion by adsorbing water as it is formed. researchgate.netnih.gov

Under optimized conditions using Amberlyst-15, an equilibrium conversion of 93.5% can be reached. researchgate.net A detailed kinetic investigation identified the optimal conditions for this catalyst system to be a temperature of 343 K (70°C), a methanol-to-butyric acid molar ratio of 3:1, a catalyst loading of 6.5% (w/w), and a molecular sieve loading of 8.5% (w/w). researchgate.net

Table 2: Optimization of Reaction Parameters for this compound Synthesis using Amberlyst-15 Catalyst

| Parameter | Range Studied | Optimal Value | Effect on Conversion | Reference |

|---|---|---|---|---|

| Temperature | 323–343 K | 343 K | Conversion increases with temperature | researchgate.net |

| Molar Ratio (Methanol:Acid) | 1:1 to 5:1 | 3:1 | Conversion increases up to 3:1, then decreases | researchgate.net |

| Catalyst Loading (% w/w) | 0–10.5% | 6.5% | Conversion increases with loading | researchgate.net |

| Molecular Sieves (% w/w) | 0–13.5% | 8.5% | Conversion increases with addition of sieves | researchgate.net |

To further intensify the synthesis of this compound, advanced reaction technologies that enhance energy transfer and reaction rates are being explored. These methods aim to reduce reaction times and energy consumption compared to conventional heating. ijettjournal.orgajrconline.org

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including esterification. ijettjournal.orgnih.gov Unlike conventional heating which relies on conduction and convection, microwaves directly heat the reactants by interacting with polar molecules, leading to rapid and uniform heating throughout the reaction volume. ijettjournal.org This can dramatically reduce reaction times and improve yields. researchgate.netnih.gov

In the synthesis of this compound using an Amberlyst-15 catalyst, microwave-assisted heating has been shown to be significantly more efficient than conventional methods. researchgate.net While a conventional stirred batch reactor required 240 minutes to achieve an equilibrium conversion of 93.5%, a microwave-irradiated reactor achieved a comparable conversion of 92.6% in just 60 minutes under similar optimal conditions. researchgate.net This four-fold reduction in reaction time demonstrates the potential of microwave technology to intensify the production of this compound. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound

| Synthesis Method | Catalyst | Reaction Time | Equilibrium Conversion | Reference |

|---|---|---|---|---|

| Conventional Heating | Amberlyst-15 | 240 minutes | 93.5% | researchgate.net |

| Microwave Irradiation | Amberlyst-15 | 60 minutes | 92.6% | researchgate.net |

Advanced Reaction Technologies

Ultrasound-Assisted Synthesis

The application of ultrasound in the synthesis of this compound represents a significant advancement in process intensification, aiming to enhance reaction rates and yields. researchgate.netnih.gov Research into the ultrasound-assisted esterification of butyric acid with methanol has demonstrated considerable improvements over traditional methods. researchgate.net The primary mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. researchgate.netresearchgate.net This phenomenon generates localized hot spots with extreme pressures and temperatures, along with powerful liquid jet sprays and micro-convection, which accelerate the reaction rate. researchgate.netresearchgate.net

In a notable study, the synthesis of this compound was conducted in an isothermal batch reactor irradiated with ultrasound, using the acid ion-exchange resin Amberlyst-15 as a heterogeneous catalyst. researchgate.netnih.gov This approach avoids the use of corrosive liquid acid catalysts like sulfuric acid. researchgate.netresearchgate.net The investigation systematically evaluated the influence of various parameters on the reaction. nih.gov Key findings indicated that factors such as temperature, catalyst loading, the molar ratio of alcohol to acid, ultrasound power, and duty cycle all play crucial roles in the reaction's efficiency. nih.gov Under optimized conditions, a maximum conversion of 91.64% was achieved within 120 minutes. nih.gov The beneficial effects of ultrasound are primarily attributed to physical phenomena, such as creating a fine emulsification of the immiscible reactants, which vastly increases the interfacial area available for the reaction. researchgate.netresearchgate.net

Kinetic modeling of the ultrasound-assisted synthesis has been explored using models such as the Eley-Rideal (ER) and Langmuir-Hinshelwood-Hougen-Watson (LHHW). nih.gov Studies have shown that a single-site LHHW model, which assumes both reactants and products adsorb onto the catalyst surface, provides the best fit for the experimental data. nih.gov The activation energy for the reaction was determined to be in the range of 49.31–57.54 kJ/mol based on heterogeneous kinetics. nih.gov This method proves to be a safe and cost-effective procedure for the esterification of carboxylic acids, offering high yields in reduced reaction times. researchgate.netderpharmachemica.com

| Parameter | Studied Range | Optimal Value/Observation | Reference |

|---|---|---|---|

| Temperature | 323–353 K | Higher temperatures generally increase reaction rate. | nih.gov |

| Catalyst Loading (Amberlyst-15) | 0–8.5% w/w | Increased loading enhances conversion up to an optimal point. | nih.gov |

| Methanol to Butyric Acid Molar Ratio | 2–6 | Higher molar ratios can shift equilibrium towards product formation. | nih.gov |

| Ultrasound Power | 0–145 W | Increased power leads to higher conversion rates. | nih.gov |

| Maximum Conversion | - | 91.64% | nih.gov |

| Reaction Time for Max. Conversion | - | 120 minutes | nih.gov |

Enzymatic and Biotransformation Aspects relevant to Ester Synthesis

Enzyme-catalyzed Esterification Reactions

Enzymatic synthesis of this compound offers a green and highly specific alternative to chemical catalysis, often operating under milder conditions and producing "natural" flavor esters. researchgate.net Lipases (E.C. 3.1.1.3) are the most commonly employed biocatalysts for this purpose due to their stability in organic solvents and their ability to catalyze esterification and transesterification reactions. researchgate.netnih.gov

One study focused on the lipase (B570770) from Aspergillus fumigatus, which was used to synthesize this compound via transesterification of vinyl butyrate with methanol in n-hexane. researchgate.netnih.gov After purification of the enzyme, a maximum ester yield of 86% was achieved. researchgate.net The optimization of reaction parameters was critical to this success. The ideal molar ratio of vinyl butyrate to methanol was found to be 2:2, with an optimal incubation temperature of 40°C and a reaction time of 16 hours. researchgate.netnih.gov

Other enzymes, such as cutinases (E.C. 3.1.1.74), have also been investigated for the synthesis of short-chain alkyl butyrates. nih.govkoreascience.kr For instance, immobilized Rhodococcus cutinase was used to synthesize various alkyl butyrates from butyric acid and different alcohols (C2-C10). nih.gov While this specific study focused more broadly on alkyl butyrates, it provides insight into the substrate specificity of enzymes relevant to this compound production. nih.govkoreascience.kr Kinetic studies of lipase-catalyzed reactions, such as the synthesis of ethyl butyrate using Candida rugosa lipase, often reveal a Ping-Pong Bi-Bi mechanism, where competitive inhibition by the substrates can occur. nih.gov

| Enzyme Source | Reaction Type | Substrates | Solvent | Key Finding/Yield | Reference |

|---|---|---|---|---|---|

| Aspergillus fumigatus Lipase | Transesterification | Vinyl butyrate, Methanol | n-Hexane | 86% yield at 40°C after 16 hours. | researchgate.netnih.gov |

| Candida rugosa Lipase | Transesterification | Ethyl caprate, Butyric acid | n-Hexane | Follows Ping-Pong Bi-Bi mechanism; inhibited by high butyric acid concentration. | nih.gov |

| Rhodococcus Cutinase (immobilized) | Esterification | Butyric acid, Various alcohols (C2-C10) | Isooctane | Demonstrated high efficiency for producing various alkyl butyrates. | nih.govkoreascience.kr |

Biocatalytic Approaches for Related Ester Production

The biocatalytic production of flavor esters extends beyond this compound to a wide range of short-chain fatty acid esters that contribute to fruity and pleasant aromas. nih.govnih.gov These processes are of significant industrial interest as they can yield products labeled "natural," which is a major advantage over chemically synthesized counterparts. researchgate.net Whole-cell biocatalysts, which utilize entire microbial cells containing the desired enzymes, are a promising approach as they can protect the enzyme from denaturation by high substrate concentrations and simplify catalyst handling. nih.govnih.gov

For example, a whole-cell biocatalyst using E. coli engineered to express a novel lipase showed high efficiency in synthesizing short-chain esters. nih.govnih.gov This system demonstrated excellent tolerance to alcohols and short-chain fatty acids. nih.gov It achieved nearly 100% yield in the synthesis of isoamyl acetate (B1210297) (a banana-flavored ester) from glyceryl triacetate and showed a slight preference for methanol as the acyl acceptor among primary alcohols. nih.gov Similarly, mycelium-bound lipase from Aspergillus oryzae has been effectively used for the direct esterification of alcohols like isoamyl alcohol and cinnamyl alcohol with acetic acid, achieving high conversions (95-96%) and demonstrating high stability. unimi.it

Another innovative approach involves using acyltransferases. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to catalyze the synthesis of 24 different flavor esters from primary alcohols and ethyl esters (including ethyl butyrate) in an aqueous buffer system. acs.org This method is notable for its excellent yields (80–97%) and remarkably short reaction times (30–120 minutes), even at high substrate concentrations up to 0.5 M. acs.org These diverse biocatalytic strategies highlight the versatility and potential of enzymatic methods for producing a variety of valuable short-chain flavor esters. researchgate.netnih.gov

Reaction Kinetics and Mechanistic Pathways of Methyl Butyrate

Gas-Phase Reaction Kinetics

Gas-phase reactions of methyl butyrate (B1204436) are primarily initiated by reaction with atmospheric radicals such as hydroxyl (OH) radicals and chlorine (Cl) atoms. These reactions are important for determining the atmospheric lifetime and degradation products of methyl butyrate.

Hydroxyl Radical Reactions

Reactions with hydroxyl radicals are a significant removal pathway for this compound in the atmosphere. Studies have measured the absolute rate constants for the gas-phase reactions of OH radicals with this compound over various temperature ranges using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) and relative rate methods. nih.govresearchgate.netacs.org These reactions typically proceed via hydrogen abstraction from different sites on the this compound molecule. acs.orgresearchgate.net

Interactive Table 1: Rate Constants for the Reaction of OH Radicals with this compound

| Temperature Range (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Source |

| 253-372 | (0.96 ± 0.29) × 10⁻¹² exp[(380 ± 91)/T] | Pulsed laser photolysis-laser induced fluorescence | nih.govacs.org |

| 298 | (3.30 ± 0.25) × 10⁻¹² | Pulsed laser photolysis-laser induced fluorescence | nih.govacs.org |

| 200-400 | [(4.32 ± 0.21) × 10⁻¹²] exp [-(25.26 ± 0.39)/T] | Relative Rate Technique | researchgate.netresearchgate.net |

| 298 | (3.99 ± 0.75) × 10⁻¹² | Experimental Measurement | researchgate.net |

| 298 | (3.04 ± 0.33) × 10⁻¹² | Literature Report | researchgate.net |

| 298 | (3.55 ± 0.66) × 10⁻¹² | Literature Report | researchgate.net |

Chlorine Atom Initiated Oxidations

Chlorine atoms also initiate the oxidation of this compound in the gas phase, primarily through hydrogen abstraction reactions. acs.orgresearchgate.netosti.gov The kinetics of these reactions have been studied using techniques like the relative rate method coupled with gas chromatography (GC) and synchrotron photoionization TOF-mass spectrometry. acs.orgresearchgate.netosti.govosti.gov

Interactive Table 2: Rate Constants for the Reaction of Cl Atoms with this compound

| Temperature Range (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Source |

| 200-400 | [(7.76 ± 0.47) × 10⁻¹¹] exp [(10.31 ± 0.20)/T] | Relative Rate Technique | researchgate.netresearchgate.net |

| 298 | (7.99 ± 0.73) × 10⁻¹¹ | Experimental Measurement | researchgate.net |

Temperature Dependence of Rate Constants

The rate constants for the reactions of this compound with OH radicals and Cl atoms exhibit temperature dependence, which is typically described by the Arrhenius equation. Studies have provided Arrhenius expressions derived from experimental data obtained over specific temperature ranges. nih.govresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net This temperature dependence is crucial for accurately modeling the reaction rates under varying atmospheric or combustion conditions.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of this compound is particularly relevant in high-temperature environments, such as combustion. Studies utilizing theoretical approaches like ab initio calculations and experimental techniques like shock tubes have elucidated the complex reaction pathways and kinetics involved. acs.orgresearchgate.netnih.govacs.orgenergy-proceedings.orgnih.goveventact.comresearchgate.net

Unimolecular and Bimolecular Reaction Channels

Thermal decomposition of this compound involves both unimolecular and bimolecular reaction channels. Unimolecular decomposition pathways include homolytic fissions of C-C and C-O bonds and intramolecular hydrogen transfer reactions. nih.gov Bimolecular reactions involve interactions with other species present in the high-temperature environment, such as radicals. nih.gov Theoretical studies have identified numerous pathways leading to the formation of smaller compounds like CH3, C2H3, CO, CO2, and H2CO. acs.orgresearchgate.netnih.govacs.org At high temperatures, hydrogen abstraction by H atoms is a significant pathway for the initial formation of this compound radicals. acs.orgresearchgate.netnih.govacs.org

Interactive Table 3: Examples of Thermal Decomposition Pathways and Products

| Reaction Type | Description | Representative Products | Source |

| Unimolecular Fission | Homolytic cleavage of C-C or C-O bonds | Radicals (e.g., C₂H₅, CH₂C(═O)OCH₃) | nih.gov |

| Unimolecular Isomerization | Intramolecular hydrogen transfer | Isomerized radicals, olefins, esters | nih.govresearchgate.net |

| Bimolecular Abstraction | Hydrogen abstraction by radicals (e.g., H, CH₃, OH) | This compound radicals, stable species | acs.orgresearchgate.netnih.govacs.org |

| Concerted Elimination | Formation of small molecules via cyclic transition state | Olefins (e.g., C₂H₄), smaller esters | researchgate.netnih.gov |

Autoignition Processes and Kinetic Modeling

This compound has been used as a surrogate fuel to study the autoignition chemistry of biodiesel. Kinetic modeling plays a crucial role in understanding the complex reaction networks that govern autoignition. nih.govosti.govacs.orgnih.govresearchgate.netpsu.edullnl.govosti.govosti.govuniversityofgalway.ie Detailed chemical kinetic mechanisms for methyl butanoate combustion have been developed and validated against experimental data from shock tubes and rapid compression machines. nih.govosti.govosti.govuniversityofgalway.ie These models incorporate numerous elementary reactions, including those of peroxy and hydroperoxy alkyl radicals, which are critical for autoignition. acs.orgnih.gov Studies have revealed that at temperatures relevant to autoignition, peroxy radical interconversions can be dominant pathways. acs.orgnih.gov While methyl butanoate models can reproduce some combustion phenomena, accurately capturing the NTC behavior observed in longer-chain biodiesel fuels remains a challenge. atamanchemicals.comosti.govdtic.mil

Compound Names and PubChem CIDs

Computational Studies of Decomposition Mechanisms

Computational studies play a significant role in elucidating the complex decomposition mechanisms of this compound. These studies often employ high-level theoretical approaches, such as ab initio calculations and density functional theory (DFT), to explore the potential energy surfaces, identify transition states, and calculate rate constants for various reaction pathways. acs.orgnih.govmdpi.com

Theoretical analyses of methyl butanoate decomposition have identified numerous pathways leading to the formation of smaller compounds, including CH₃, C₂H₃, CO, CO₂, and H₂CO. acs.orgnih.gov Studies have considered reactive radicals like H, CH₃, and OH participating in hydrogen abstraction reactions as initial steps in the formation of methyl butanoate radicals. acs.orgnih.gov Kinetic simulations for high-temperature pyrolysis environments suggest that methyl butanoate radicals are primarily generated through hydrogen abstraction by H atoms. acs.orgnih.gov The reaction C(O)OCH₃ → CO + CH₃O has been identified as a major source of CO formation during decomposition. acs.orgnih.gov

Computational studies have also investigated the catalytic deoxygenation of this compound over Lewis acid sites, exploring elementary reaction steps and the influence of the catalyst on bond cleavage and product formation. mdpi.com These studies can provide theoretical insights into the activation barriers and reaction pathways involved in catalytic processes. mdpi.com

Photo-oxidation Mechanisms and Degradation

The photo-oxidation of this compound is relevant to its atmospheric degradation. Studies investigating the atmospheric degradation mechanism of this compound initiated by species like Cl atoms and OH radicals utilize techniques such as relative rate methods and gas chromatography with flame ionization and mass spectrometric detection to monitor kinetics and identify products. researchgate.netx-mol.net

Temperature-dependent kinetics for the reaction of this compound with OH radicals and Cl atoms have been experimentally and theoretically determined. researchgate.net Product analysis in the presence of oxygen helps propose degradation pathways. researchgate.net Computational calculations, such as those using the CCSD(T) level of theory, are employed to determine theoretical rate coefficients and understand the reaction mechanisms. researchgate.net

Studies on related compounds like methyl-2-methyl butanoate and methyl-3-methyl butanoate with OH radicals also provide insights into the photo-oxidation behavior of branched methyl esters, using techniques like relative rate methods with GC-FID and computational methods like CVT/SCT/ISPE. acs.orgnih.gov These studies elucidate temperature-dependent rate coefficients and propose possible degradation mechanisms based on identified products. acs.orgnih.gov

Combustion Chemistry of this compound as a Biofuel Surrogate

This compound has been utilized in combustion studies as a surrogate fuel for the larger fatty acid methyl esters found in biodiesel. wikipedia.orgatamanchemicals.com Its simpler structure allows for more manageable chemical kinetic mechanisms compared to the complex mixtures in real biodiesel. icders.orgosti.gov However, it's important to note that due to its short chain length, this compound may not fully reproduce the negative temperature coefficient (NTC) behavior and early CO₂ formation characteristics of real biodiesel fuels. wikipedia.orgatamanchemicals.com

Detailed Kinetic Mechanism Development

Detailed chemical kinetic models for the combustion of methyl butanoate have been developed, often adapting bond additivity methods and rules from hydrocarbon combustion. dtic.milllnl.govpsu.edu Early mechanisms for methyl butanoate combustion involved a significant number of species and reversible reactions. osti.govprinceton.edu These mechanisms are tested against available combustion data, although experimental data for validation, particularly under well-characterized conditions, has historically been limited. dtic.milllnl.govpsu.eduprinceton.edu

The development of these mechanisms involves estimating thermodynamic properties and kinetic parameters. dtic.milpsu.edu For instance, the C-H bond dissociation energy for the carbon adjacent to the carbonyl group in methyl butanoate has been a point of consideration in mechanism development, influencing the prediction of NTC behavior. dtic.mil

Despite the development of detailed mechanisms, discrepancies between model predictions and experimental data have been observed, sometimes differing by factors of 10 to 50, which have been tentatively attributed to factors like wall reactions in experiments. dtic.milllnl.govpsu.edu There is a recognized need for more complete experimental data for thorough model testing. dtic.milllnl.govpsu.edu

Formation of Key Intermediates and Products

The combustion of this compound involves the formation of various intermediates and products through complex reaction pathways. Studies using shock tubes and laser absorption techniques have investigated the high-temperature decomposition of methyl butanoate, focusing on the yield of products like CO₂. researchgate.net

Computational studies on decomposition mechanisms identify small compounds such as CH₃, C₂H₃, CO, CO₂, and H₂CO as products. acs.orgnih.gov Hydrogen abstraction reactions and specific bond cleavages, like the C(O)OCH₃ bond breaking to form CO and CH₃O, are key steps in the formation of these products. acs.orgnih.gov

In combustion, the evolution of the fuel involves the formation of intermediate species before complete oxidation to stable products like CO₂ and H₂O. While this compound has been used as a surrogate, its shorter chain length means it may not fully replicate the intermediate formation pathways of longer-chain biodiesel components. wikipedia.orgatamanchemicals.com Studies on the pyrolysis and combustion of other methyl esters, like methyl oleate, highlight the formation of small molecule intermediates such as CH₄ and C₃H₆, and the subsequent oxidation of carbon atoms to form CO and CO₂. mdpi.com

Experimental data on species profiles in methyl butanoate flames are needed for further validation of kinetic mechanisms and a deeper understanding of intermediate and product formation during combustion. osti.gov

Here is a table summarizing some of the kinetic data points mentioned:

| Reaction | Temperature Range (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Source |

| Methyl-2-methyl butanoate + OH radicals | 268-363 | (4.27 ± 1.20) × 10⁻¹² at 298 K | Relative rate technique (GC-FID) | acs.orgnih.gov |

| Methyl-3-methyl butanoate + OH radicals | 268-363 | (4.14 ± 1.18) × 10⁻¹² at 298 K | Relative rate technique (GC-FID) | acs.orgnih.gov |

| Methyl butanoate C(O)OCH₃ bond cleavage | 300-2500 | Rate constants calculated | RRKM and transition state theories | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Analytical Techniques

Photoabsorption and Photoelectron Spectroscopy

Photoabsorption and photoelectron spectroscopy are powerful tools for probing the electronic structure of molecules. Studies on methyl butyrate (B1204436) using these techniques provide insights into its ionization energies and excited electronic states.

High-resolution photoabsorption spectra of methyl butyrate have been analyzed in the energy range of 4.0–10.8 eV. These spectra reveal a clear band corresponding to the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition. au.dkepj.orgresearchgate.net Additionally, vibronic structure associated with the first Rydberg-valence transition has been observed. au.dkepj.org

Photoelectron spectra of this compound, recorded from 9 to over 28 eV, have revealed multiple ionization states. au.dkepj.org The first adiabatic ionization energy for this compound was determined to be 9.977 eV. au.dkepj.org Ab initio calculations have been performed to aid in the assignment of features observed in both photoabsorption and photoelectron spectra. au.dkepj.org

Studies employing imaging photoelectron photoion coincidence spectroscopy (iPEPICO) have investigated the photoionization of this compound. acs.orgresearcher.life this compound cations can undergo McLafferty rearrangement, which helps explain the absence of an ion signal at the computed adiabatic ionization energy of 9.25 eV. acs.orgresearcher.life Following hydrogen transfer, the lowest energy dissociation channel involves the loss of ethylene (B1197577), resulting in the formation of the methyl acetate (B1210297) enol ion with an appearance energy of 10.24 ± 0.04 eV. acs.orgresearcher.life This value links the energetics of this compound with that of the methyl acetate enol ion. acs.orgresearcher.life

Parallel to ethylene loss, methyl loss is also observed from the enol tautomer of the parent ion. acs.orgresearcher.life this compound exhibits low-energy nonstatistical dissociative ionization channels. acs.orgresearcher.life The primary parallel dissociation channel involves the loss of a methoxy (B1213986) radical. acs.org Calculations suggest that McLafferty rearrangement is inhibited on the excited-state surface. acs.org Breakdown curve modeling of this and a sequential CO-loss channel confirms a second statistical regime in dissociative photoionization, which is decoupled from ethylene loss. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is invaluable for confirming the structure and analyzing the chemical environment of atoms within this compound.

¹H NMR spectroscopy is a fundamental technique for structural elucidation. The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments in the molecule. Analysis of the chemical shifts, multiplicity, and integration of these signals allows for the confirmation of the this compound structure. For instance, a predicted ¹H NMR spectrum at 700 MHz in D₂O shows peaks with specific chemical shifts and integrations corresponding to the methyl and methylene (B1212753) protons. hmdb.ca Quantitative ¹H NMR (qNMR) has also been applied for the quantitative analysis of this compound in mixtures. researchgate.netscispace.com

A typical ¹H NMR spectrum of this compound (in CDCl₃) would show distinct signals for the methyl group attached to the oxygen, the methylene group adjacent to the carbonyl, the methylene group further down the chain, and the terminal methyl group. The chemical shifts and splitting patterns of these signals are consistent with the expected structure of this compound. researchgate.netsigmaaldrich.cn

¹³C NMR spectroscopy provides information about the carbon skeleton and the different chemical environments of carbon atoms in this compound. The ¹³C NMR spectrum shows distinct signals for each unique carbon atom. nih.govhmdb.caymdb.ca Analysis of the chemical shifts allows for the assignment of signals to the carbonyl carbon, the methyl carbon attached to oxygen, and the methylene and terminal methyl carbons in the butyrate chain. nih.govhmdb.caymdb.calibretexts.org

An experimental ¹³C NMR spectrum of this compound at 15.09 MHz in CDCl₃ shows characteristic shifts and intensities for the different carbon atoms. nih.govhmdb.ca These shifts are indicative of the functional groups and their connectivity within the molecule.

Data from an experimental ¹³C NMR spectrum of this compound (PubChem CID: 12180) in CDCl₃ at 15.09 MHz includes the following shifts and relative intensities nih.govhmdb.ca:

| Chemical Shift (ppm) | Relative Intensity |

| 13.73 | 836.00 |

| 18.58 | 968.00 |

| 36.09 | 1000.00 |

| 51.36 | 945.00 |

| 174.07 | 309.00 |

These values correspond to the different carbon environments in the this compound molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pathways of a compound. This compound can be analyzed using various MS techniques.

In electron ionization (EI) mass spectrometry, the molecular ion of this compound (MW = 102) can undergo fragmentation. miamioh.eduutexas.edu Characteristic fragmentation patterns include α-cleavage and McLafferty rearrangement. miamioh.edujove.com α-cleavage can lead to the loss of the alkoxy group (-OCH₃), resulting in a fragment ion at m/z 71 (M-31). miamioh.edu Another fragment ion at m/z 59 can arise from α-cleavage with the loss of a larger radical. miamioh.edujove.com The McLafferty rearrangement, which is common for esters with a γ-hydrogen, can produce a fragment ion at m/z 74. miamioh.edujove.com

This compound has also been used as a reference material in analytical techniques such as proton transfer reaction mass spectrometry (PTR-MS) for analyzing fatty acid methyl esters. scientificlabs.co.uksigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) is another common technique for the identification and quantification of this compound, often utilizing retention time locking for improved reliability. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds like this compound in complex samples. In GC-MS, the sample is first separated into its individual components by a gas chromatograph. These separated components then enter a mass spectrometer, which ionizes the molecules and detects the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides a unique spectral fingerprint that can be compared against spectral libraries for identification.

This compound has been identified using GC-MS in various applications, including the analysis of volatile emissions from plants and fruits. nih.gov It has also been identified, though not quantified, in the volatile emissions of arboreous plants and fruits. nih.gov GC-MS is considered a gold standard for the analysis of certain compounds, and while the provided text specifically mentions its use for beta-hydroxy-beta-methylbutyrate (HMB), the general principle applies to this compound as a fatty acid methyl ester (FAME). nih.gov The technique allows for both the identification of this compound through its characteristic mass spectrum and its quantification by measuring the intensity of its specific ions. In some GC-MS analyses of this compound, dominant ions with m/z 74.036 and 43.054 have been observed at different concentrations. researchgate.net The NIST library for this compound shows dominant ions at m/z 43 and 74. researchgate.net

Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS) for Trace Analysis

Chemical Ionization Tandem Mass Spectrometry (CI-MS/MS), also known as GC-MS/MS in some contexts, is a highly sensitive technique particularly useful for the trace analysis of compounds like this compound. CI is a soft ionization technique that typically produces less fragmentation than electron ionization (EI), often yielding a protonated molecule ([M+H]⁺) or other adducted ions. This can be advantageous for detecting target compounds at low concentrations. Tandem MS (MS/MS) involves further fragmentation of a selected precursor ion, providing enhanced specificity and reduced matrix interference.

While the provided search results specifically detail the application of chemical ionization gas chromatography tandem mass spectrometry for the determination of beta-hydroxy-beta-methylbutyrate (HMB) in human plasma, the principles are relevant to the trace analysis of this compound. nih.gov This method utilized pentafluorobenzyl bromide derivatization and electron capture negative ion chemical ionization with methane (B114726) as the ionization gas. nih.gov Multiple reaction monitoring (MRM) was employed, tracking specific transitions (e.g., m/z 117.3 > 59.3 for the underivatized compound) for increased sensitivity and selectivity in complex biological matrices. nih.gov This demonstrates the potential of CI-MS/MS for sensitive and specific detection of this compound, especially in applications requiring the analysis of trace amounts within complex samples.

Synchrotron Photoionization Time-of-Flight Mass Spectrometry (TOF-MS)

Synchrotron Photoionization Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique that utilizes tunable vacuum ultraviolet (VUV) radiation from a synchrotron to ionize molecules. Photoionization offers precise energy control, allowing for selective ionization and minimizing fragmentation, which can be beneficial for studying isomers and reaction intermediates. TOF-MS provides high-resolution mass analysis and fast acquisition rates, making it suitable for studying transient species and complex mixtures.

Synchrotron photoionization TOF-MS has been employed to study the low-temperature chlorine atom initiated oxidation of this compound. usfca.eduacs.orgrsc.orgosti.govscribd.com This research investigated the initial oxidation products of this compound by initiating reactions with Cl˙ radicals in the presence of excess oxygen at elevated temperatures and reduced pressure. rsc.orgosti.gov The use of synchrotron photoionization allowed for the study of these complex reaction pathways and the identification of intermediate species. rsc.orgosti.gov

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a fundamental separation technique used extensively for the analysis of volatile and semi-volatile compounds. Different detection methods coupled with GC provide varying types of information about the separated components.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a common and reliable technique for the quantification of organic compounds, including this compound. In GC-FID, compounds eluting from the GC column are burned in a hydrogen-air flame, producing ions that are then detected by a collector electrode. The signal generated is proportional to the mass of carbon atoms in the compound, making FID a mass-sensitive detector.

GC-FID is frequently used for the analysis of fatty acid methyl esters (FAMEs), including this compound, in various matrices such as food products and biodiesel. europa.eugcms.czresearchgate.netthermofisher.commdpi.com Methods have been developed and validated using GC-FID for determining the content of butyric acid, prepared as methyl ester derivatives, in butter blends and blended milk products. mdpi.com This involves the separation of this compound and other FAMEs on a GC column and their detection by FID. europa.eumdpi.com Quantification is typically achieved by using internal standards, such as methyl valerate, and generating calibration curves based on peak area ratios. europa.eumdpi.com

Research has shown that GC-FID methods for this compound analysis can exhibit good linearity, with high coefficients of determination (R²) and acceptable limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, a validated GC-FID method for butyric acid (as this compound) showed linearity in the range of 0.04–1.60 mg/mL with an R² > 0.999. mdpi.com The instrumental LOD and LOQ were determined to be 0.01% and 0.10% of total fat, respectively. mdpi.com

Here is a table summarizing typical GC-FID parameters for FAME analysis, which would include this compound:

| Parameter | Value/Description | Source |

| Column | Rt-2560, 100 m, 0.25 mm ID, 0.20 µm | gcms.cz |

| Carrier Gas | He, constant flow | gcms.cz |

| Detector | FID | gcms.cz |

| Detector Temp | 325 °C | gcms.cz |

| Injection Volume | 1 µL split (split ratio 20:1) | gcms.cz |

| Injector Temp | 235 °C | gcms.cz |

| Oven Program | 180 °C (hold 32 min) to 215 °C at 20 °C/min (hold 31.25 min) | gcms.cz |

Data from a GC-FID analysis of a food industry FAME mix shows this compound eluting in the solvent front. gcms.cz

Gas Chromatography-Olfactometry (GC/O) for Flavor Research

Gas Chromatography-Olfactometry (GC/O) is a specialized technique that combines the separation power of GC with the human sense of smell. After separation on the GC column, the effluent is split, sending a portion to a conventional detector (like FID or MS) and another portion to an olfactory port where a trained panelist sniffs the eluting compounds and records their perceived aroma characteristics and intensity.

GC/O is a valuable tool in flavor research for identifying the specific compounds responsible for the aroma of complex samples, such as foods and beverages. This compound, known for its fruity odor resembling apples or pineapples, is a volatile compound frequently investigated using GC/O in the context of flavor analysis. atamanchemicals.com